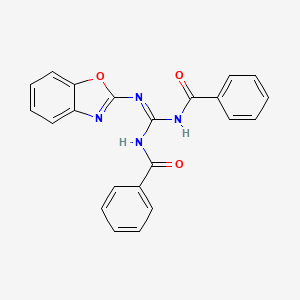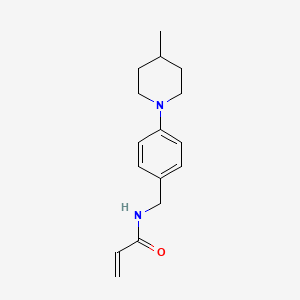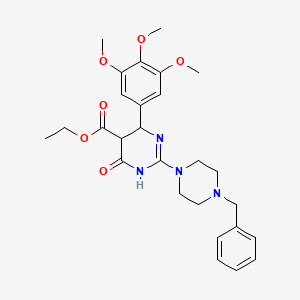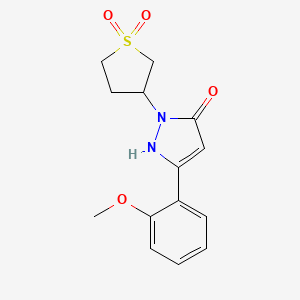![molecular formula C26H32N4OS B11037766 N-[2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B11037766.png)
N-[2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl]-4-phenylpiperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl]-4-phenylpiperazine-1-carbothioamide is a complex organic compound with a unique structure that includes a quinoline derivative, a piperazine ring, and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl]-4-phenylpiperazine-1-carbothioamide typically involves multiple steps. One common route includes the following steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Attachment of the Piperazine Ring: The quinoline derivative is then reacted with a piperazine compound under conditions that promote nucleophilic substitution, such as heating in the presence of a suitable solvent.
Introduction of the Carbothioamide Group: The final step involves the reaction of the intermediate with a thiocarbamoyl chloride or similar reagent to introduce the carbothioamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl]-4-phenylpiperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoline ring or the carbothioamide group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the quinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxide derivatives, while reduction can yield reduced quinoline or carbothioamide derivatives.
Scientific Research Applications
N-[2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl]-4-phenylpiperazine-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl]-4-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl]-4-phenylpiperazine-1-carbothioamide shares similarities with other quinoline derivatives, piperazine compounds, and carbothioamides.
Examples: 2-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione, 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C26H32N4OS |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-[2-oxo-2-(2,2,4,7-tetramethylquinolin-1-yl)ethyl]-4-phenylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C26H32N4OS/c1-19-10-11-22-20(2)17-26(3,4)30(23(22)16-19)24(31)18-27-25(32)29-14-12-28(13-15-29)21-8-6-5-7-9-21/h5-11,16-17H,12-15,18H2,1-4H3,(H,27,32) |
InChI Key |
RYBWOSUUDXCCSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2C(=O)CNC(=S)N3CCN(CC3)C4=CC=CC=C4)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-methyl-5-(4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B11037692.png)
![ethyl 2,5-dioxo-4-(3,4,5-trimethoxyphenyl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11037694.png)

![Ethyl 4-hydroxy-5-[3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11037698.png)

![5-[4-(Methylsulfanyl)phenyl]-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11037717.png)
![1-(4-Methylphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11037723.png)
![1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone](/img/structure/B11037729.png)
![3-isobutyryl-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11037736.png)
![3-amino-7-(4-isopropylphenyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one](/img/structure/B11037745.png)

![5-(4-Methylphenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11037757.png)


